6',7'-dihydroxybergamottin is a natural compound classified as a furanocoumarin, predominantly found in grapefruit juice and other citrus fruits. It is recognized for its significant role as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which affects the metabolism of various pharmaceutical drugs. The molecular formula of 6',7'-dihydroxybergamottin is C21H24O6, with a molecular weight of approximately 372 g/mol. This compound has garnered attention due to its potential therapeutic applications and implications in drug interactions.
6',7'-dihydroxybergamottin is primarily extracted from grapefruit juice, although it can also be found in Seville orange juice and other citrus sources. As a furanocoumarin, it belongs to a broader class of compounds known for their diverse biological activities, including phototoxicity and enzyme inhibition. The classification of 6',7'-dihydroxybergamottin as a cytochrome P450 inhibitor highlights its relevance in pharmacology and toxicology.
The synthesis of 6',7'-dihydroxybergamottin can be achieved through both natural extraction from grapefruit juice and synthetic methods. Natural extraction typically involves solvent extraction techniques followed by chromatographic purification. For synthetic production, various methods have been developed:
In one notable synthesis scheme, the compound was obtained from grapefruit juice by employing liquid-liquid extraction followed by high-performance liquid chromatography (HPLC) for purification. The yield from natural sources can vary; approximately 5 mg of 6',7'-dihydroxybergamottin can be extracted from each liter of grapefruit juice .
The structure of 6',7'-dihydroxybergamottin features two hydroxyl groups located at the 6' and 7' positions on the bergamot skeleton, contributing to its biological activity. The compound's structure can be represented as follows:
Spectroscopic data confirm the identity of 6',7'-dihydroxybergamottin. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been utilized to characterize the compound's structure. For instance, the parent ion observed at m/z 373 corresponds to the molecular weight of the compound .
6',7'-dihydroxybergamottin exhibits significant reactivity due to its functional groups. It primarily participates in reactions that affect cytochrome P450 enzyme activity:
The inhibition potency of 6',7'-dihydroxybergamottin has been quantified; for example, a concentration of 25 µM was required to inhibit the formation of 6beta-hydroxytestosterone by 50% in rat liver microsomes .
The mechanism by which 6',7'-dihydroxybergamottin exerts its effects involves competitive inhibition of cytochrome P450 enzymes, specifically CYP3A4. This inhibition leads to decreased metabolism of co-administered drugs that are substrates for this enzyme.
Studies have shown that grapefruit juice containing this compound can significantly reduce CYP3A activity compared to orange juice, which lacks measurable amounts of 6',7'-dihydroxybergamottin . This differential effect highlights the clinical significance of this furanocoumarin in drug interactions.
6',7'-dihydroxybergamottin has several important applications in scientific research and pharmacology:
This compound serves as a critical focus in understanding how natural products can influence pharmacotherapy and drug safety profiles. Its ability to modulate enzyme activity presents opportunities for further research into dietary supplements and their interactions with pharmaceuticals.
6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin derivative with the systematic IUPAC name 4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one [2]. Its molecular formula is C₂₁H₂₄O₆, corresponding to a molecular weight of 372.417 g/mol [1] [7]. The structure features a furanocoumarin core linked to a dihydroxylated side chain with a dimethyloctenyl moiety. Key structural elements include:
Table 1: Molecular Identifiers of 6',7'-Dihydroxybergamottin
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-[(E,6R)-6,7-Dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
CAS Registry Number | 145414-76-2 (primary); 264234-05-1 (alternate) |
Molecular Formula | C₂₁H₂₄O₆ |
Molecular Weight | 372.417 g/mol |
InChI Key | IXZUPBUEKFXTSD-MDWZMJQESA-N |
SMILES Notation | O=C1C=CC2=C(OCC=C(C)CCC(O)C(C)(O)C)C3=C(OC=C3)C=C2O1 |
DHB occurs naturally in several Citrus species, with the highest concentrations found in grapefruit (Citrus × paradisi), pomelos (Citrus maxima), and Seville oranges (Citrus × aurantium) [2] [6]. Distribution within fruit tissues is heterogeneous:
Table 2: Distribution of DHB in Citrus Tissues
Citrus Species | Primary Tissue | Relative Abundance | Notes |
---|---|---|---|
Grapefruit (C. × paradisi) | Peel | ++++ | Highest in albedo (white spongy layer) |
Pulp/Juice | ++ | 2–5 µg/mL in commercial juice | |
Pomelo (C. maxima) | Peel | ++++ | Source for industrial extraction [9] |
Pulp | + | ||
Seville Orange (C. × aurantium) | Peel | +++ | Used in marmalades |
Pulp/Juice | ++ | Confirmed via HPLC [6] |
DHB biosynthesis in Citrus involves a conserved furanocoumarin pathway:
DHB is a crystalline solid appearing white to off-white in pure form, with a melting point of 112–113°C [7]. Key properties include:
Table 3: Physicochemical Profile of DHB
Property | Conditions/Value | Technical Notes |
---|---|---|
Physical State | Solid crystalline powder | White to off-white color |
Melting Point | 112–113°C | Determined by differential scanning calorimetry |
LogP (Partition Coeff.) | 5.60 (estimated) | Indicates high lipophilicity |
Solubility in DMSO | 30 mg/mL (80.56 mM) | Requires warming/ultrasonication |
Aqueous Solubility | <0.1 mg/mL | Limits bioavailability in vivo |
Storage Stability | −20°C, sealed, dry | Stable ≥24 months under these conditions |
pKa | 14.65 ± 0.29 (predicted) | Weakly acidic due to phenolic OH groups |
Note: Tables are designed as interactive elements; users can toggle between "Basic View" (summary data) and "Technical View" (detailed parameters).
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